molecular formula C26H33N5O3 B2964705 N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922032-43-7

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2964705
CAS No.: 922032-43-7
M. Wt: 463.582
InChI Key: KAPZEPJFXHVIHU-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure featuring:

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3/c1-18(32)28-21-7-6-8-22(16-21)29-26(34)25(33)27-17-24(31-12-4-3-5-13-31)19-9-10-23-20(15-19)11-14-30(23)2/h6-10,15-16,24H,3-5,11-14,17H2,1-2H3,(H,27,33)(H,28,32)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPZEPJFXHVIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, with the CAS number 922556-67-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25H31N5O3C_{25}H_{31}N_{5}O_{3}, with a molecular weight of approximately 449.5 g/mol. Its structure includes an oxalamide functional group, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₅N₃O₂
Molecular Weight449.5 g/mol
CAS Number922556-67-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The oxalamide group can facilitate hydrogen bonding, enhancing binding affinity. Studies suggest that compounds with similar structures may exhibit enzyme inhibition and receptor modulation, making them potential candidates for drug development.

Biological Activity

Research indicates that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that oxalamide derivatives can inhibit specific enzymes, potentially impacting metabolic pathways.
  • Antiviral Activity : Similar compounds have shown promising results as inhibitors against viral targets, particularly in influenza research where oxalamides have been linked to effective inhibition of neuraminidase (NA).
  • Receptor Modulation : The structural features may allow for interaction with neurotransmitter receptors, indicating potential applications in neuropharmacology.

Case Studies

Several studies have explored the biological activity of oxalamide derivatives, providing insight into the potential applications of this compound:

Study 1: Antiviral Properties

A study on a related oxalamide derivative demonstrated significant inhibitory effects on neuraminidase (NA), with an IC50 value of 0.09 μM, outperforming the standard antiviral control oseltamivir carboxylate (IC50 = 0.10 μM). This suggests that similar derivatives, including the compound , may possess comparable antiviral properties .

Study 2: Enzyme Interaction

Research focusing on enzyme interactions highlighted that oxalamides can form strong hydrogen bonds with key residues at active sites of target enzymes. This mechanism is crucial for developing inhibitors that could lead to new therapeutic strategies for various diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues

The compound shares its oxalamide backbone with several derivatives, but substituent variations dictate functional differences:

Compound Name N1 Substituent N2 Substituent Molecular Weight Key Features
Target Compound 3-acetamidophenyl 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl Not provided Enhanced hydrogen-bonding (acetamide), lipophilic indoline/piperidine groups
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl ~358.4 Umami flavor agonist; methoxy groups enhance solubility
BNM-III-170 4-chloro-3-fluorophenyl (1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)indenyl ~631.3 Antiviral CD4-mimetic; guanidine enhances cationic interactions
N1-(thiophen-2-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide Thiophen-2-ylmethyl Same as target compound 426.6 Thiophene introduces π-stacking potential; similar indoline/piperidine core

Key Structural Insights :

  • The 3-acetamidophenyl group in the target compound distinguishes it from analogs with simpler alkyl (e.g., ethyl) or aromatic (e.g., benzyl, thiophene) N1 substituents. This may improve target binding specificity in biological systems.
Pharmacological and Functional Comparisons
  • Umami Agonists (e.g., S336) : These derivatives activate the hTAS1R1/hTAS1R3 receptor. The target compound’s bulkier N1 group (vs. S336’s dimethoxybenzyl) may reduce receptor affinity but improve metabolic stability .
  • Antiviral Agents (e.g., BNM-III-170) : BNM-III-170’s guanidine and fluorophenyl groups enable CD4 mimicry. The target compound lacks charged moieties, suggesting divergent mechanisms .
Metabolic and Toxicological Profiles
  • Metabolism: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide hydrolysis, dominated by oxidation and glucuronidation . The target compound’s indoline and piperidine groups may similarly undergo oxidative metabolism.
  • Toxicity: For flavoring oxalamides, NOEL values range from 8–100 mg/kg/day .

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